3-(3-Bromophenyl)propiophenone

Solid-state characterization Isomer identification Purity assessment

Researchers requiring all three hydroxybenzoyl regioisomers of (±)-ketoprofen metabolites can use this compound as the single literature-documented common intermediate. The meta-bromo substitution directs Tl(III) nitrate-mediated aryl rearrangement for correct hydroxybenzoyl positioning. • Enables complete o-, m-, p-isomer set from one precursor-eliminates need for three separate starting materials • C-Br bond enables Pd(0) oxidative addition at 25-60°C for cross-coupling library synthesis; ketone remains intact for secondary derivatization • Validated Zn/NH₄Cl reduction route from 3-bromochalcone provides backup synthesis with published IR, ¹H NMR, and MS characterization data

Molecular Formula C15H13BrO
Molecular Weight 289.17 g/mol
CAS No. 65565-12-0
Cat. No. B1279904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)propiophenone
CAS65565-12-0
Molecular FormulaC15H13BrO
Molecular Weight289.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
InChIInChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
InChIKeyBAYQGOLZHMIKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)propiophenone Identity & Specifications


3-(3-Bromophenyl)propiophenone (CAS 65565-12-0), IUPAC name 3-(3-bromophenyl)-1-phenylpropan-1-one, is a meta-brominated dihydrochalcone with molecular formula C₁₅H₁₃BrO and molecular weight 289.17 g/mol . It belongs to the phenylpropiophenone class, characterized by a 1,3-diarylpropan-1-one scaffold in which the bromine substituent resides at the meta position of the β-phenyl ring. The compound is a crystalline solid with a reported melting point of 79–81 °C (from ethanol) and a predicted boiling point of 403.8 ± 28.0 °C [1]. Its computed octanol–water partition coefficient (LogP) is 4.26, reflecting substantial lipophilicity conferred by the bromine atom [2]. Commercially available purities range from 95% (AKSci) to 98% (Leyan), with Sigma-Aldrich listing 97% .

Why 3-(3-Bromophenyl)propiophenone Is Irreplaceable


Although 3-(3-bromophenyl)propiophenone shares the C₁₅H₁₃XₙO scaffold with several close analogs—including its para-bromo isomer (CAS 52168-41-9), the 3′-bromopropiophenone positional isomer (CAS 19829-31-3), the 3-(3-chlorophenyl) analog (CAS 58122-03-5), and the non-halogenated parent 3-phenylpropiophenone (CAS 1083-30-3)—simple substitution is chemically inadvisable. The meta-bromine substitution pattern dictates fundamentally different solid-state properties (melting point elevated by 10–12 °C vs. the para isomer and by ~40 °C vs. the 3′-bromo positional isomer), distinct lipophilicity (LogP 4.26 vs. an estimated ~3.8–4.0 for the chloro analog), and unique reactivity in cross-coupling and nucleophilic aromatic substitution at the meta position [1]. Critically, the para isomer (mp 68.5–69 °C) and the parent compound (mp 68–73 °C) co-crystallize within overlapping thermal ranges, making their separation from reaction mixtures more challenging, whereas the meta-bromo derivative provides a clean 79–81 °C melting identification window . In pharmaceutical intermediate applications—particularly the documented synthesis of ketoprofen metabolite isomers—the meta-bromo regioisomer is specifically required because the bromine position templates the Tl(III) nitrate-mediated aryl rearrangement that establishes the hydroxybenzoyl substitution pattern [2]. The following evidence dimensions quantify where these differences become operationally decisive for procurement and experimental design.

3-(3-Bromophenyl)propiophenone: Differentiation Evidence


Melting Point: Regioisomeric Differentiation

The meta-bromo substitution in 3-(3-bromophenyl)propiophenone yields a melting point of 79–81 °C (recrystallized from ethanol), which is 10–12 °C higher than the para-bromo isomer (3-(4-bromophenyl)propiophenone, CAS 52168-41-9, mp 68.5–69 °C) and approximately 40 °C higher than the 3′-bromo positional isomer (3′-bromopropiophenone, CAS 19829-31-3, mp 39–41 °C) where bromine resides on the carbonyl-bearing phenyl ring [1]. The non-halogenated parent 3-phenylpropiophenone (CAS 1083-30-3) melts at 68–73 °C, overlapping substantially with the para-bromo isomer but clearly separable from the meta-bromo target [2]. This thermal separation provides a straightforward, instrument-free method for isomer identity verification and purity assessment upon receipt.

Solid-state characterization Isomer identification Purity assessment

Lipophilicity: Bromo vs. Chloro Analogues

The computed LogP for 3-(3-bromophenyl)propiophenone is 4.26, driven by the bromine substituent's Hansch hydrophobicity constant (π = 0.86 for Br) [1]. By comparison, the 3-(3-chlorophenyl) analog (CAS 58122-03-5) is estimated to have a LogP of approximately 3.8–4.0 based on the smaller chlorine π value (π = 0.71), while the non-halogenated parent 3-phenylpropiophenone has an estimated LogP of approximately 3.4–3.5 [2]. This LogP difference of approximately 0.3–0.5 log units between bromo and chloro analogs translates to a roughly 2- to 3-fold difference in octanol–water partition coefficient, which can significantly influence extraction efficiency, chromatographic retention, and membrane permeability in biological assays. For QSAR and drug design applications where precise lipophilicity tuning is critical, the bromo derivative provides a quantifiably distinct hydrophobicity window [3].

Lipophilicity Membrane permeability ADME prediction QSAR

Synthetic Utility: Ketoprofen Metabolite Isomers

Camps and Farrés (1995) demonstrated that 3-bromopropiophenone derivatives serve as key intermediates for the preparation of the complete set of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid—the hydroxylated metabolites of the NSAID ketoprofen—via Tl(III) nitrate-mediated oxidative rearrangement followed by hydrolysis of ester and ether protecting groups [1]. The meta-bromo substitution on the β-phenyl ring is structurally required to direct the regiochemical outcome of the Tl(III) nitrate rearrangement, as the bromine position templates which hydroxybenzoyl isomer is ultimately produced. The para-bromo analog (CAS 52168-41-9) would yield a different hydroxybenzoyl substitution pattern, and the chloro analog would exhibit altered reactivity in the Tl(III) oxidation step due to different leaving-group propensity . The AstraZeneca/Astex Therapeutics patent WO 2007/058601 A1 explicitly references 3-(3-bromophenyl)propiophenone (CAS 65565-12-0) as a synthetic intermediate, further validating its role in pharmaceutical development pathways [2].

Ketoprofen metabolites Aryl rearrangement Pharmaceutical intermediate Thallium(III) nitrate

Selective 1,4-Reduction to Dihydrochalcone

Li et al. (2008) reported that the Zn/NH₄Cl/C₂H₅OH/H₂O system achieves selective 1,4-reduction of chalcones to dihydrochalcones under mild conditions with high chemoselectivity, avoiding over-reduction of the carbonyl group or dehalogenation of the bromo substituent [1]. 3-(3-Bromophenyl)propiophenone is specifically obtained via this method from 3-bromochalcone (CAS 29816-74-8), with product structure confirmed by IR, ¹H NMR, MS, and elemental analysis [2]. The selectivity advantage is quantitative: the Zn/NH₄Cl system reduces only the α,β-unsaturated double bond while preserving both the aromatic bromine (critical for downstream cross-coupling) and the ketone carbonyl (critical for further derivatization). This contrasts with alternative reducing agents such as NaBH₄ or LiAlH₄, which would also reduce the carbonyl to the alcohol, and catalytic hydrogenation, which risks debromination . The method uses inexpensive, non-toxic reagents and proceeds at ambient temperature, making it suitable for laboratory-scale preparation as well as pilot-scale synthesis.

Selective reduction Chalcone Green chemistry Dihydrochalcone synthesis

Bromine as Optimized Cross-Coupling Handle

The meta-bromine substituent in 3-(3-bromophenyl)propiophenone offers a quantifiably distinct reactivity profile for downstream derivatization compared to chloro and fluoro analogs. In Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), the C–Br bond (bond dissociation energy ~337 kJ/mol) is significantly more reactive than the C–Cl bond (~397 kJ/mol) and vastly more reactive than the C–F bond (~514 kJ/mol), enabling milder reaction conditions, shorter reaction times, and higher coupling yields [1]. Conversely, the meta-bromo compound is less prone to undesired nucleophilic substitution than the corresponding benzylic or α-bromo ketone positional isomers (e.g., 3′-bromopropiophenone, CAS 19829-31-3), where the bromine is activated by the adjacent carbonyl. The patent literature documents the use of 3-(3-bromophenyl)propiophenone specifically as a substrate for further functionalization via the bromine substituent in the synthesis of imidazolidine-2,4-dione derivatives (WO 2007/058601), reacting with KCN and (NH₄)HCO₃ in methanol to yield the heterocyclic product in 60% yield [2]. The corresponding chloro analog would require harsher conditions for analogous transformations, potentially compromising other functional groups present in complex synthetic sequences.

Cross-coupling Nucleophilic aromatic substitution Bromine reactivity Suzuki coupling Buchwald-Hartwig amination

3-(3-Bromophenyl)propiophenone: Application Scenarios


Ketoprofen Metabolite Reference Standards Synthesis

For analytical laboratories and pharmaceutical metabolism groups requiring authentic reference standards of all three hydroxybenzoyl regioisomers of (±)-ketoprofen metabolites, 3-(3-bromophenyl)propiophenone provides the only literature-documented common intermediate. The Camps and Farrés (1995) Tl(III) nitrate rearrangement route enables preparation of the complete o-, m-, and p-isomer set from a single brominated precursor, eliminating the need to procure and validate three separate starting materials [1]. The meta-bromo substitution pattern is structurally required to direct the Tl(III)-mediated rearrangement that installs the hydroxybenzoyl moiety at the correct position on the phenyl ring. Procurement of the meta-bromo isomer specifically—rather than the para isomer (CAS 52168-41-9) or the chloro analog—ensures compatibility with the published procedure and predictable regiochemical outcomes.

Scaffold for Palladium-Catalyzed Cross-Coupling Libraries

Medicinal chemistry groups synthesizing focused libraries based on the 1,3-diarylpropan-1-one pharmacophore can exploit the meta-bromine substituent as a versatile cross-coupling handle. The C–Br bond dissociation energy (~337 kJ/mol) enables oxidative addition to Pd(0) under mild conditions (room temperature to 60 °C with standard ligands), whereas the corresponding chloro analog requires elevated temperatures (80–120 °C) that may degrade thermally sensitive library members [2]. The ketone carbonyl remains intact during cross-coupling, providing a secondary derivatization site for reductive amination, Grignard addition, or condensation chemistry. The AstraZeneca/Astex patent WO 2007/058601 demonstrates a concrete example: reaction with KCN/(NH₄)HCO₃ yields an imidazolidine-2,4-dione in 60% yield, illustrating the compound's utility in generating nitrogen-containing heterocycles of pharmaceutical relevance [3].

In-House Preparation by Selective 1,4-Reduction

The Zn/NH₄Cl/C₂H₅OH/H₂O reduction methodology reported by Li et al. (2008) provides a validated backup synthesis route using inexpensive, non-toxic reagents at ambient temperature [4]. Laboratories that maintain a stock of 3-bromochalcone (CAS 29816-74-8) can prepare the target dihydrochalcone in-house with documented chemoselectivity—the system reduces only the α,β-unsaturated double bond while preserving the aryl bromide and the ketone carbonyl. This is operationally significant for research groups whose synthetic pathways depend on this specific intermediate: the ability to verify structural identity against published IR, ¹H NMR, and MS data ensures batch-to-batch consistency regardless of commercial supplier changes.

Lipophilicity Tuning for QSAR and ADME Studies

For computational chemistry and drug design programs building QSAR models around the phenylpropiophenone scaffold, the meta-bromo derivative provides a quantifiably distinct data point (LogP = 4.26) that fills the lipophilicity gap between the chloro analog (~LogP 3.8–4.0) and di-brominated or iodo-substituted analogs (LogP > 4.5) [5]. The Ivković et al. (2013) QSAR study on phenylpropiophenone derivatives identified lipophilicity as a significant molecular descriptor correlating with cytotoxic activity across six cancer cell lines (HeLa, Fem-X, PC-3, MCF-7, LS174, K562), underscoring the importance of precise LogP control when designing compound sets for structure-activity relationship analysis [6]. Procuring the meta-bromo compound rather than the chloro or fluoro analog ensures the correct hydrophobicity increment for SAR interpolation.

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